Carbonic acid, diammonium salt

Description

Historical Trajectories and Evolution of Research in Diammonium Carbonate Chemistry

The study of what is now understood as carbonic acid, diammonium salt, has a history intertwined with the broader investigation of the ammonia-carbon dioxide-water system. Early research, dating back to the 19th century, often did not clearly differentiate between ammonium (B1175870) carbonate, ammonium bicarbonate (NH₄HCO₃), and ammonium carbamate (B1207046) (NH₂COONH₄). usda.goviucr.org The commercial product often referred to as ammonium carbonate was frequently a mixture of ammonium bicarbonate and ammonium carbamate. usda.gov Historically, it was also known as "salt of hartshorn," a name derived from its original production method involving the destructive distillation of deer antlers. atamanchemicals.com

A significant milestone in the evolution of research on related compounds was the first synthesis of urea (B33335) from ammonium carbamate by Bassarov in 1870, who heated ammonium carbamate in sealed glass tubes. wikipedia.org This discovery laid the groundwork for the industrial production of urea, a process where ammonium carbamate is a crucial intermediate formed from the reaction of ammonia (B1221849) and carbon dioxide. wikipedia.orgtaylorandfrancis.com The thermodynamics and kinetics of the urea synthesis process, particularly the formation and decomposition of ammonium carbamate, became a major focus of research in the early 20th century, driven by the growing demand for fertilizers. ureaknowhow.com

Sir Humphrey Davy first described ammonium carbonate monohydrate, (NH₄)₂CO₃·H₂O, in 1800. iucr.org Despite this early identification, the compound's true structure and properties remained enigmatic for a considerable time due to its instability and tendency to form ambiguous phase mixtures. iucr.org For much of its history, research interest in the precise structure of ammonium carbonate was surprisingly limited compared to its more toxic or explosive chemical relatives like ammonium oxalate (B1200264) or ammonium nitrate (B79036). iucr.org It was not until the advent of modern analytical techniques that a clearer understanding of its structure and behavior began to emerge.

The large-scale industrial synthesis of ammonia in the early 20th century further propelled research into its derivatives, including the various ammonium-carbonate-related species. usda.gov By 1919, industrial production methods began to replace older techniques, leading to products that were mixtures of pure ammonium bicarbonate and ammonium carbamate. usda.gov The focus of much of the 20th-century research was on the applications of these mixtures, such as their use as leavening agents, and on the fundamental chemistry of the urea process. atamanchemicals.comureaknowhow.com The table below summarizes key historical developments in the study of diammonium carbonate and related compounds.

| Year | Development | Significance |

| 1800 | Sir Humphrey Davy describes ammonium carbonate monohydrate. iucr.org | First scientific description of a hydrated form of the compound. iucr.org |

| 1870 | Bassarov synthesizes urea by heating ammonium carbamate. wikipedia.org | Foundational discovery for the industrial urea synthesis process. wikipedia.org |

| 1919 | Large-scale industrial production of ammonia derivatives begins. usda.gov | Shift from traditional production methods to modern chemical synthesis. usda.gov |

| ~1920 | I.G. Farben develops the industrial urea process. ureaknowhow.com | Commercialization of urea production with ammonium carbamate as an intermediate. ureaknowhow.com |

Contemporary Research Paradigms and Unaddressed Challenges in this compound Studies

Contemporary research on this compound, is characterized by a focus on its fundamental properties, its role in carbon capture technologies, and its formation and behavior in various chemical systems. A significant paradigm is the investigation of its crystal structure and phase behavior under different conditions. Ammonium carbonate is known to be stable only at low temperatures, transforming into ammonium bicarbonate at temperatures around 0 °C (32 °F) through the loss of an ammonia group. usda.gov This inherent instability presents a major research challenge. Recent studies have employed advanced techniques to elucidate its structure, revealing, for example, that solid ammonium carbamate exists in two different polymorphs, α and β. wikipedia.org

One of the most pressing areas of modern research is the potential application of the ammonia-carbon dioxide system in carbon capture and storage (CCS) technologies. The reaction between ammonia and carbon dioxide can form ammonium carbamate, which can then be converted to other compounds. taylorandfrancis.comwikipedia.org Research is ongoing to optimize this process for efficient CO₂ capture from industrial flue gases. taylorandfrancis.com However, challenges remain, including the energy-intensive regeneration of the absorbent and the potential for solid precipitation of ammonium compounds, which can clog equipment. taylorandfrancis.com

Another significant research area is the study of the complex equilibria in aqueous solutions containing ammonia and carbon dioxide. In water, the carbamate anion slowly equilibrates with ammonium, carbonate, and bicarbonate ions. wikipedia.org Understanding these equilibria is crucial for controlling the formation of different ammonium salts and for applications in areas such as selective leaching of metals from waste materials. taylorandfrancis.com

Unaddressed challenges in the study of this compound include:

Controlling its thermal decomposition: The tendency of diammonium carbonate to decompose at room temperature makes it difficult to handle and study. usda.gov Developing methods to stabilize the compound or precisely control its decomposition is an ongoing challenge.

Understanding its formation in complex systems: The formation of diammonium carbonate in multicomponent systems, such as those relevant to planetary science or industrial processes, is not fully understood. researchgate.net For instance, research into the chemistry of icy celestial bodies explores the formation of ammonium salts under low-temperature and high-pressure conditions. researchgate.net

Resolving the kinetics of interconversion: The kinetics of the reactions that interconvert ammonium carbonate, ammonium bicarbonate, and ammonium carbamate are complex and not fully elucidated, particularly under various process conditions. researchgate.net

The following table highlights key areas of contemporary research and the associated challenges.

| Research Area | Focus | Unaddressed Challenges |

| Structural Chemistry | Elucidation of crystal structures and phase transitions of ammonium carbonate and related compounds. iucr.org | Inherent instability of the compound at ambient temperatures complicates structural analysis. usda.goviucr.org |

| Carbon Capture | Use of the ammonia-carbon dioxide system for capturing CO₂ from industrial emissions. taylorandfrancis.comtaylorandfrancis.com | Energy efficiency of the process and prevention of solid precipitation in equipment. taylorandfrancis.com |

| Aqueous Equilibria | Understanding the complex reactions and equilibria between ammonia, carbon dioxide, and water. wikipedia.orgresearchgate.net | Predicting and controlling the formation of specific ammonium salts in solution. wikipedia.org |

| Astrochemistry | Formation of ammonium salts under conditions relevant to icy moons and other celestial bodies. researchgate.net | Simulating and studying reactions under extreme low-temperature and high-pressure environments. researchgate.net |

Methodological Approaches and Theoretical Frameworks in Diammonium Carbonate Investigations

A variety of advanced methodological and theoretical approaches are employed to investigate the properties and behavior of this compound. These techniques provide insights into its structure, thermodynamics, and reaction kinetics.

Experimental Methodologies:

X-ray and Neutron Diffraction: These are primary techniques for determining the crystal structure of ammonium carbonate and its related compounds. iucr.org X-ray crystallography has been used to confirm the structure of solid ammonium carbamate, showing how oxygen centers form hydrogen bonds with the ammonium cation. wikipedia.org Neutron diffraction is particularly useful for locating hydrogen atoms, which is crucial for understanding the hydrogen bonding networks in these salts. iucr.org

Spectroscopic Techniques: Raman spectroscopy is used to study the vibrational modes of the molecules, providing information about their structure and bonding. iucr.org It has been employed to study the formation of ammonium bicarbonate in aqueous solutions under high pressure and low temperature, mimicking conditions on icy celestial bodies. researchgate.net Infrared spectroscopy is also utilized to monitor the transformation of ammonium carbonate compounds, for example, confirming the conversion of metal ammonium carbonates into amorphous carbonates upon heating. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is a key method for studying the thermal decomposition of ammonium salts. whiterose.ac.uk TGA measures the change in mass of a sample as a function of temperature, allowing researchers to determine the decomposition temperatures and kinetics. This has been used to study the decomposition of binary mixtures of ammonium salts. whiterose.ac.uk

Theoretical and Computational Frameworks:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. iucr.org Researchers have used DFT to corroborate experimental findings from diffraction and spectroscopic studies of ammonium carbonate monohydrate. iucr.org These calculations can provide insights into the stability of different crystal structures and the nature of the chemical bonds.

Thermodynamic Modeling: Thermodynamic models are essential for understanding and predicting the behavior of the urea synthesis process and carbon capture systems. ureaknowhow.com These models, such as those developed by Fréjacques and Lemkowitz, treat the liquid and gas phases as mixtures of different components and are used to calculate equilibrium constants and reaction enthalpies. ureaknowhow.com These models often make simplifying assumptions, such as ideal mixture behavior, which may not fully capture the complexity of the real system. ureaknowhow.com

Chemical Kinetics Modeling: Kinetic models are developed to describe the rates of the various reactions occurring in the ammonia-carbon dioxide system. whiterose.ac.uk For example, models have been created to evaluate the evolution of species concentrations when using non-thermal plasma to enhance the synthesis of ammonium bicarbonate. whiterose.ac.uk

The table below provides a summary of the key methodological approaches used in the study of diammonium carbonate.

| Methodology/Framework | Application | Key Insights |

| X-ray & Neutron Diffraction | Determining the precise atomic arrangement in the solid state. iucr.orgwikipedia.org | Elucidation of crystal structures, including hydrogen bond networks. iucr.orgwikipedia.org |

| Raman & Infrared Spectroscopy | Probing the vibrational modes of molecules. iucr.orgresearchgate.net | Identification of compounds and monitoring of chemical transformations in situ. iucr.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Studying the thermal stability and decomposition pathways. whiterose.ac.uk | Determination of decomposition temperatures and reaction kinetics. whiterose.ac.uk |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting properties. iucr.org | Corroboration of experimental data and understanding of chemical bonding. iucr.org |

| Thermodynamic Modeling | Simulating phase equilibria and reaction thermodynamics in industrial processes. ureaknowhow.com | Optimization of process parameters like temperature, pressure, and reactant ratios. ureaknowhow.com |

Structure

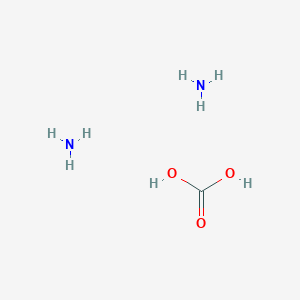

2D Structure

Properties

IUPAC Name |

azane;carbonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKQVKDSMLBJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies for Carbonic Acid, Diammonium Salt

Innovative Synthetic Routes for Diammonium Carbonate

The synthesis of diammonium carbonate is primarily centered around the reaction between ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). Innovations in this area focus on optimizing reaction conditions, improving yield, and incorporating principles of green chemistry.

Gas-Phase Synthesis Innovations Utilizing Carbon Dioxide and Ammonia

The direct gas-phase reaction of ammonia and carbon dioxide is a principal method for producing diammonium carbonate. This reaction is exothermic and reversible, leading to the formation of solid ammonium (B1175870) carbamate (B1207046) (NH₂COONH₄), which is then hydrated to form diammonium carbonate.

2NH₃(g) + CO₂(g) ⇌ NH₂COONH₄(s)

NH₂COONH₄(s) + H₂O(l) ⇌ (NH₄)₂CO₃(s)

Recent innovations in gas-phase synthesis aim to enhance reaction efficiency and product characteristics. One approach involves carrying out the reaction in the presence of a hydrogen halide, which can increase the utilization of reactant gases to nearly 100% and double the yield of diammonium carbonate compared to conventional methods. google.com This method also produces a bulkier product, reducing power consumption by approximately 30%. google.com

The kinetics of the solid-gas reaction between ammonia and carbon dioxide have been studied at low temperatures (70 K to 90 K). rsc.org Research indicates that the reaction is first-order with respect to CO₂. rsc.org Understanding these kinetics is crucial for applications in atmospheric and interstellar ice chemistries, where these molecules are prevalent. rsc.orgresearchgate.net

Table 1: Gas-Phase Synthesis Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Gaseous ammonia, carbon dioxide gas, water vapors | google.com |

| Additive | Hydrogen halide | google.com |

| CO₂ Flow Rate | 23-28 l/hr | google.com |

| NH₃ Flow Rate | 42-56 l/hr | google.com |

| Temperature | Room temperature for gas saturation, reaction temp. not specified | google.com |

| Pressure | 10-15 mm H₂O (gauge) | google.com |

| Yield Improvement | ~2 times higher than prior art | google.com |

| Power Reduction | ~30% | google.com |

| Low-Temp Kinetics | First-order with respect to CO₂ (70-90 K) | rsc.org |

Solution-Based and Precipitation Synthesis Optimization

Solution-based methods offer an alternative route to diammonium carbonate synthesis. These typically involve bubbling carbon dioxide through an aqueous ammonia solution, leading to the precipitation of ammonium carbonate. The primary product in the solution and crystalline solid phase is often ammonium bicarbonate (NH₄HCO₃). mdpi.com

Optimization of these processes focuses on controlling parameters like temperature, concentration, and pH to maximize the yield and purity of the desired carbonate species. For instance, a cyclic process involving the absorption of ammonia and carbon dioxide in water can be finely tuned using phase diagrams of the NH₃–CO₂–H₂O system to control the precipitation of the target product. uctm.edu

Research has shown that in aqueous solutions of ammonia and carbon dioxide, the formation of carbamate is favored, but if CO₂ is depleted, more ammonium is formed. wur.nl The efficiency of CO₂ removal from flue gas using ammonia scrubbing can be very high (95-98%), but the primary product formed is ammonium bicarbonate. mdpi.com The process can be engineered to capture CO₂ from industrial emissions, with subsequent reactions forming ammonium carbonate compounds. mdpi.com

Sustainable and Green Chemistry Approaches in Diammonium Carbonate Production

The principles of green chemistry are increasingly being applied to the production of diammonium carbonate. A key focus is the utilization of carbon dioxide from industrial flue gases, which not only provides a cheap C1 feedstock but also contributes to carbon capture and utilization (CCU) strategies. mdpi.comresearchgate.net

One sustainable approach involves using nutrient-containing biogenic waste streams, such as the liquid from anaerobic digestion. mdpi.com In this process, ammonia and dissolved carbon dioxide are stripped from the digestate and then condensed to form a solution of ammonium bicarbonate and carbonate. mdpi.com This method aligns with circular economy principles by recovering and reusing valuable nutrients. mdpi.com

Another innovative technique employs non-thermal plasma (NTP) to activate CO₂ molecules before they react with aqueous ammonia. whiterose.ac.uk This method has been shown to enhance the reaction yield of ammonium bicarbonate by 36% compared to conventional processes. whiterose.ac.uk The use of NTP represents a novel way to overcome the thermodynamic limitations of CO₂ conversion at lower temperatures. researchgate.netwhiterose.ac.uk

Process Engineering and Industrial Production of Diammonium Carbonate

The industrial-scale production of diammonium carbonate requires robust process engineering to ensure continuous and efficient manufacturing. Modern processes have largely replaced older methods, such as those using ammonium bicarbonate and ammoniacal liquor. google.com

Advanced Industrial-Scale Manufacturing Processes

Modern industrial production often involves the reaction of pure ammonia and carbon dioxide gases in a controlled environment. One patented method describes feeding carbon dioxide and ammonia gas (99-99.99% purity) into a sealed PVC synthesis reaction bag. google.com The flow rates are carefully controlled to optimize the reaction and product formation. google.com

Another advanced process combines the production of ammonia with the synthesis of ammonium salts. ureaknowhow.com In this integrated process, carbon dioxide is removed from crude synthesis gas as an aqueous ammonium carbonate solution by reacting it with synthesized liquid ammonia at elevated pressure in the presence of water. ureaknowhow.com This method efficiently removes CO₂ while producing the desired ammonium salt solution. ureaknowhow.com

Due to its inherent instability at ambient temperatures, what is commercially sold as food-grade ammonium carbonate is often a mixture of ammonium carbamate and ammonium bicarbonate. usda.gov True diammonium carbonate is challenging to produce on a large scale because it is only stable under specific, difficult-to-achieve conditions. usda.gov

Table 2: Industrial Production Parameters

| Process | Reactants | Key Features | Source |

|---|---|---|---|

| PVC Bag Synthesis | CO₂ (99-99.99% purity), NH₃ (99-99.99% purity) | Sealed reaction bag, controlled gas flow rates | google.com |

| Integrated Ammonia/Ammonium Salt Production | Crude synthesis gas, synthesized liquid ammonia, water | CO₂ removal from syngas as aqueous ammonium carbonate at elevated pressure | ureaknowhow.com |

| Flue Gas Scrubbing | Flue gas (containing CO₂), aqueous ammonia | CO₂ capture and conversion to ammonium bicarbonate/carbonate | mdpi.com |

By-product Management and Valorization Strategies in Diammonium Carbonate Production

The primary reaction between ammonia and carbon dioxide can lead to the formation of different ammonium salts, including ammonium carbamate and ammonium bicarbonate, in addition to diammonium carbonate. mdpi.com The relative amounts of these products depend on the reaction conditions, such as temperature, pressure, and the presence of water. ureaknowhow.com

A key aspect of process management is controlling the reaction to favor the desired product. In many industrial applications, particularly for use as a leavening agent, the mixture of ammonium salts is utilized directly. usda.gov However, in processes where a specific salt is required, separation and conversion steps may be necessary.

Valorization strategies often focus on the source of the reactants. As mentioned, using CO₂ from industrial emissions turns a waste product into a valuable feedstock. mdpi.com Similarly, sourcing ammonia from biogenic waste streams adds value by recycling nutrients that would otherwise be lost. mdpi.com In some applications, the unstable nature of ammonium carbonate is managed by reacting it with other compounds to form more stable materials, such as reacting ammonium bicarbonate with magnesium hydrogen phosphate (B84403) to produce a slow-release fertilizer. mdpi.com

Advanced Characterization Methodologies for Synthesized Diammonium Carbonate

The rigorous characterization of synthesized carbonic acid, diammonium salt, is essential to confirm its chemical identity, assess its purity, and elucidate its structural properties. A multi-technique approach, employing advanced spectroscopic, diffraction, and analytical methods, is required to obtain a comprehensive understanding of the material. These methodologies provide critical data on molecular structure, crystalline form, and the presence of impurities or related species, which is vital for quality control in its various applications.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are powerful, non-destructive tools for probing the molecular structure and composition of diammonium carbonate. Vibrational spectroscopy, in particular, provides detailed information about the bonding and functional groups present.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of the ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions. In a study of a related neptunium-ammonium carbonate compound, IR spectroscopy identified N-H bond vibrations in the NH₄⁺ cation at 1393 and 2900–3300 cm⁻¹, alongside vibrations from the carbonate anion. mdpi.com

Raman spectroscopy is particularly useful for studying aqueous solutions of ammonium carbonate, where a complex equilibrium exists between carbonate, bicarbonate (HCO₃⁻), and carbamate (H₂NCOO⁻) species. acs.org A quantitative Raman study successfully identified and differentiated these three species in solution based on their distinct scattering bands. acs.org The results showed that commercial ammonium carbonate is often a mixture of compounds rather than pure (NH₄)₂CO₃. thechemco.comnih.gov

| Species | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| CO₃²⁻ | 1065 | v₁(A₁') - Symmetric Stretch | acs.org |

| HCO₃⁻ | 1017 | v₅(A') | acs.org |

| H₂NCOO⁻ | 1034 | v₅ | acs.org |

| NpO₂⁺ | 766 | Stretching Vibration | mdpi.com |

| CO₃²⁻ (in NpO₂⁺ compound) | 718, 1071 | Bending and Stretching Vibrations | mdpi.com |

| NH₄⁺ (in NpO₂⁺ compound) | 1393, 2900-3300 | N-H Bond Vibrations (IR) | mdpi.com |

This table presents characteristic vibrational frequencies for carbonate and related species as identified by Raman and IR spectroscopy in different chemical environments.

Other spectroscopic techniques such as Near-Infrared (NIR) reflectance spectroscopy have also been employed to analyze ammonium carbonate powder. sshade.eusshade.eu Furthermore, X-ray Photoelectron Spectroscopy (XPS) can be utilized for surface analysis, providing information on elemental composition and oxidation states. mdpi.com

Diffraction Methods for Crystalline Structure and Polymorph Analysis

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. X-ray diffraction (XRD) and neutron diffraction have been used to conclusively establish the crystal structure of ammonium carbonate monohydrate, (NH₄)₂CO₃·H₂O. iucr.orgnih.goviucr.org

Comprehensive studies combining pulsed neutron radiation, X-ray powder diffraction, and Raman spectroscopy have provided a definitive structural model. iucr.orgnih.gov These investigations revealed that ammonium carbonate monohydrate crystallizes in the orthorhombic system with the space group Pnma. nih.goviucr.org The structure is characterized by a network of strong hydrogen bonds. nih.goviucr.org Analysis of the material across a range of temperatures (10 K to 273 K) showed no evidence of a phase transition, though decomposition to ammonium sesquicarbonate monohydrate and subsequently to ammonium bicarbonate occurs above 273 K. nih.gov

| Parameter | Value (at 10 K) | Value (at 245 K) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | nih.goviucr.org |

| Space Group | Pnma | Pnma or Pn2₁a | nih.goviucr.org |

| Unit Cell Dimension a | 12.047 (3) Å | 12.129 (3) Å | nih.goviucr.org |

| Unit Cell Dimension b | 4.453 (1) Å | 4.480 (2) Å | nih.goviucr.org |

| Unit Cell Dimension c | 11.023 (3) Å | 10.998 (3) Å | nih.goviucr.org |

| Unit Cell Volume (V) | 591.3 (3) ų | 597.6 ų | nih.goviucr.org |

| Z (Formula units per cell) | 4 | 4 | nih.gov |

| Calculated Density (ρ) | 1281.8 (7) kg m⁻³ | N/A | nih.goviucr.org |

This table summarizes the crystallographic data for ammonium carbonate monohydrate at different temperatures as determined by diffraction methods.

Advanced Chromatographic and Gravimetric Analyses for Purity and Composition

Chromatographic and gravimetric methods are fundamental for quantifying the purity of synthesized diammonium carbonate and determining its composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique in which ammonium carbonate finds use as a buffer component in the mobile phase. lichrom.comdawnscientific.com It is particularly valuable in LC-MS (Liquid Chromatography-Mass Spectrometry) for the reproducible separation and identification of various analytes. lichrom.commpbio.com However, its use in some advanced applications like ion-exchange chromatography-mass spectrometry (IEX-MS) for native protein analysis can be problematic, as it may cause issues such as protein denaturation and supercharging of ions, which complicates data interpretation. lcms.cz

Gravimetric and Titrimetric Analysis

Gravimetric analysis provides a direct measurement of the mass of an analyte in a sample. iyte.edu.tr Standardized methods, such as those outlined in ACS Reagent Chemicals, are employed to determine the purity of ammonium carbonate. These methods include tests for insoluble matter and nonvolatile residue. acs.orgacs.org For example, the test for nonvolatile matter involves volatilizing a known mass of the sample and then drying the residue at 105 °C to determine the mass of any nonvolatile impurities. acs.orgacs.org

Titrimetric analysis is often used to determine the exact ammonia content. acs.orgacs.org In a typical assay, a weighed sample of ammonium carbonate is reacted with a known excess of a strong acid (e.g., hydrochloric acid), and the unreacted acid is then back-titrated with a standardized solution of a strong base (e.g., sodium hydroxide). acs.orgacs.org This allows for precise calculation of the ammonia percentage in the original sample. acs.org

| Analytical Method | Purpose | Brief Description | Reference |

| Gravimetry | Determination of Insoluble Matter | A 20 g sample is dissolved in 100 mL of water, and any remaining insoluble material is filtered, dried, and weighed. | acs.orgacs.org |

| Gravimetry | Determination of Nonvolatile Matter | A 20 g sample is heated to volatilize the ammonium carbonate, and the remaining residue is dried at 105 °C and weighed. | acs.orgacs.org |

| Titrimetry | Assay of Ammonia (NH₃) | A weighed sample is neutralized with a known excess of 1 N HCl, and the excess acid is back-titrated with 1 N NaOH. | acs.orgacs.org |

| Turbidimetry | Limit Test for Sulfur Compounds | After specific sample preparation, turbidity is compared against a standard after the addition of barium chloride solution. | acs.orgacs.org |

| Colorimetry | Limit Test for Iron | The residue after volatilization is dissolved and treated with ammonium thiocyanate (B1210189) to produce a color whose intensity is compared to a standard. | acs.orgacs.org |

This table outlines several standard analytical methods used for the quality and purity assessment of ammonium carbonate.

Fundamental Chemical Reactivity and Mechanistic Studies of Carbonic Acid, Diammonium Salt

Thermal and Chemical Decomposition Pathways and Kinetics

Carbonic acid, diammonium salt, commonly known as ammonium (B1175870) carbonate, is a thermally unstable compound that readily undergoes decomposition. Its tendency to break down into gaseous products at elevated temperatures is a defining characteristic, underpinning its use in applications such as leavening agents and smelling salts. wikipedia.org

The thermal decomposition of solid ammonium carbonate is not a single-step process but proceeds through an intermediate. Upon heating, it initially converts into ammonium bicarbonate, which then further decomposes into gaseous products. d-nb.info The decomposition pathways are as follows:

Initial Decomposition: (NH₄)₂CO₃(s) → NH₄HCO₃(s) + NH₃(g) wikipedia.org

Secondary Decomposition: NH₄HCO₃(s) → NH₃(g) + CO₂(g) + H₂O(g) wikipedia.org

This process begins at temperatures above 58°C and happens rapidly in hot water. sciencemadness.orgchemicalbook.com The decomposition is reversible; the gaseous products can recombine to form solid ammonium carbonate in cooler conditions, a process described as decomposition followed by synthesis. youtube.com

Kinetic studies using nonisothermal thermogravimetric analysis (TGA) have provided insights into the reaction rates under different heating conditions. An experimental study revealed that the temperature at which the maximum rate of decomposition occurs increases with the heating rate. d-nb.info The average activation energy for this thermal dissociation has been determined to be 77.39 kJ/mol. d-nb.info

Table 1: Effect of Heating Rate on the Temperature of Maximum Decomposition Rate for Ammonium Carbonate

| Heating Rate (K/min) | Temperature of Maximum Reaction Rate (°C) |

|---|---|

| 2 | 96 |

| 4 | 118 |

| 8 | 128 |

Data sourced from a nonisothermal thermogravimetric analysis study. d-nb.info

Ammonium carbonate exhibits spontaneous decomposition even at standard temperature and pressure, a process that can be considered a form of autocatalysis as the release of ammonia (B1221849) can influence the local chemical environment. wikipedia.orgquora.com The decomposition is notably faster during hot summers. sciencemadness.org

The decomposition can also be influenced by external catalysts. While the direct catalytic decomposition of ammonium carbonate is not extensively detailed, studies on related species provide relevant insights. For instance, the decomposition of ammonium carbamate (B1207046), a compound often found in commercial ammonium carbonate, can be catalyzed by strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The proposed mechanism involves the catalyst facilitating a nucleophilic attack of ammonia on the carbamate anion. nih.gov Furthermore, the thermal decomposition of ammonium 3,4,5-trinitropyrazolate shows apparent autocatalytic behavior due to the formation of a liquid eutectic mixture during the reaction, a phenomenon that can accelerate solid-state decomposition. rsc.org

Aqueous Systems: In an aqueous solution, ammonium carbonate dissociates into ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions. quora.comdoubtnut.com Both ions undergo hydrolysis, reacting with water in a way that influences the solution's pH.

The ammonium ion, the conjugate acid of the weak base ammonia (NH₃), acts as a weak acid: NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq) doubtnut.com

The carbonate ion, the conjugate base of the weak acid bicarbonate (HCO₃⁻), acts as a weak base: CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq) doubtnut.com

To determine the net effect on pH, the acid dissociation constant (Kₐ) of the ammonium ion is compared to the base dissociation constant (Kₑ) of the carbonate ion. The approximate values are Kₐ (for NH₄⁺) ≈ 5.6 x 10⁻¹⁰ and Kₑ (for CO₃²⁻) ≈ 2.1 x 10⁻⁴. doubtnut.com Since Kₑ is significantly larger than Kₐ, the hydrolysis of the carbonate ion produces more hydroxide (B78521) ions than the hydrolysis of the ammonium ion produces hydronium ions. Consequently, an aqueous solution of ammonium carbonate is basic. doubtnut.com

Atmospheric Systems: The degradation of ammonium carbonate in the atmosphere is primarily related to the behavior of its constituent ions in aerosol particles and the gaseous decomposition products. Ammonium-containing aerosols can experience depletion through the release of gaseous ammonia, which can alter the aerosol's composition and hygroscopic properties. nih.gov This release of ammonia into the gas phase makes it available for other atmospheric reactions, contributing to the formation of other aerosol species like ammonium nitrate (B79036) and influencing regional air quality and climate. cam.ac.uk

Solution-Phase Equilibrium and Speciation Dynamics of Diammonium Carbonate

The chemistry of ammonium carbonate in aqueous solution is complex, involving multiple equilibria between several ionic and molecular species.

When dissolved in water, ammonium carbonate does not simply exist as ammonium and carbonate ions. A dynamic equilibrium is established that also includes ammonia (NH₃), bicarbonate (HCO₃⁻), carbonic acid (H₂CO₃), and ammonium carbamate (NH₄NH₂CO₂). epa.govscispace.comchalmers.se The relative concentrations of these species are highly dependent on the solution's pH. researchgate.net

Carbonate Species: At a pH below 7, the dominant carbonate species is carbonic acid (H₂CO₃). In the pH range of 7 to 9, bicarbonate (HCO₃⁻) is the main species. At a pH greater than 10, the carbonate ion (CO₃²⁻) predominates. researchgate.net

Ammonium/Ammonia Species: The equilibrium between the ammonium ion (NH₄⁺) and aqueous ammonia (NH₃) is also pH-dependent. At acidic to neutral pH, the ammonium ion is the dominant form. As the pH becomes more alkaline (pH > 9.25), the equilibrium shifts, and a significant fraction of the total ammonia exists as dissolved NH₃ gas. researchgate.net

This complex interplay of species has been investigated using techniques such as Raman spectroscopy, which can distinguish between carbonate, bicarbonate, and carbamate ions in solution. epa.govchalmers.se

Table 2: Predominant Carbonate Species in Aqueous Solution as a Function of pH

| pH Range | Predominant Carbonate Species |

|---|---|

| < 7 | H₂CO₃ (Carbonic Acid) |

| 7 - 9 | HCO₃⁻ (Bicarbonate) |

| > 10 | CO₃²⁻ (Carbonate) |

Data based on thermodynamic calculations of species distribution. researchgate.net

Ammonium carbonate is highly soluble in water, with a reported solubility of 320,000 mg/L at 20°C. oecd.org However, commercial ammonium carbonate is often a mixture of ammonium bicarbonate and ammonium carbamate, which also influences its behavior in solution. chemicalbook.com

Crystallization studies in the ammonia-carbon dioxide-water system are often focused on ammonium bicarbonate due to its role as a key intermediate and product in various industrial processes, such as CO₂ capture. uctm.eduacs.org The crystallization of ammonium salts from complex aqueous solutions is governed by factors like temperature, pH, and the relative concentrations of ammonia and carbon dioxide. acs.org

The formation of ammonium bicarbonate crystals, for example, is favored in aqueous ammonia solutions upon saturation with carbon dioxide. uctm.edu The supersaturation of the solution, which is the driving force for crystallization, is directly affected by the speciation of the various carbonate and ammonium ions in the liquid phase. acs.org The morphology and growth rate of the resulting crystals are also influenced by these solution conditions. acs.orgresearchgate.net

Ion-Pairing and Intermolecular Interactions in Solution

Ammonium carbonate is a strong electrolyte and is highly soluble in water, where it dissociates into its constituent ions: two ammonium cations (NH₄⁺) and one carbonate anion (CO₃²⁻). wikipedia.orgpatsnap.com The interactions of these ions with water and with each other define the chemical environment of the solution.

The primary equilibria in solution are:

Dissociation: (NH₄)₂CO₃(s) → 2 NH₄⁺(aq) + CO₃²⁻(aq)

Ammonium Ion Hydrolysis: NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

Carbonate Ion Hydrolysis: CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

Due to these competing hydrolysis reactions, an aqueous solution of ammonium carbonate is generally slightly alkaline. The extent of ion-pairing versus complete dissociation depends on the concentration of the solution. In more concentrated solutions, the electrostatic attraction between the oppositely charged ammonium and carbonate ions can lead to the formation of solvent-separated or contact ion pairs, which can influence the solution's conductivity and colligative properties.

| Ionic Species | Role in Aqueous Solution | Relevant Equilibrium |

|---|---|---|

| NH₄⁺ | Weak Acid | NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺ |

| CO₃²⁻ | Weak Base | CO₃²⁻ + H₂O ⇌ HCO₃⁻ + OH⁻ |

Reaction Mechanisms in Synthetic Transformations Involving Diammonium Carbonate

The reactivity of ammonium carbonate is largely defined by its decomposition into ammonia and carbon dioxide. This decomposition makes it a valuable reagent in various synthetic transformations, providing both a nucleophilic nitrogen source and a carbonyl equivalent.

Role as a Carbonyl and Nitrogen Source in Organic Synthesis Reactions

A prominent example of ammonium carbonate's dual role is the Bucherer–Bergs reaction . This multicomponent reaction synthesizes hydantoins from carbonyl compounds (ketones or aldehydes), cyanide salts (like potassium cyanide), and ammonium carbonate. alfa-chemistry.comorganic-chemistry.orgwikipedia.org Hydantoins are important heterocyclic compounds with applications in medicinal chemistry.

The mechanism of the Bucherer-Bergs reaction proceeds through several key steps:

Cyanohydrin Formation: The carbonyl compound reacts with a cyanide ion to form a cyanohydrin intermediate.

Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an Sₙ2 reaction to form an aminonitrile. alfa-chemistry.com

Carbamic Acid Formation: The nitrogen atom of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate decomposition), yielding a cyano-carbamic acid. alfa-chemistry.comwikipedia.org

Intramolecular Cyclization: The cyano-carbamic acid undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one intermediate. youtube.com

Rearrangement: This intermediate finally rearranges, often via an isocyanate intermediate, to form the stable 5,5-disubstituted hydantoin (B18101) product. alfa-chemistry.comwikipedia.orgyoutube.com

In this reaction, the ammonium ion provides the nitrogen atom for the aminonitrile, and the carbonate ion serves as the source of the carbonyl group in the final hydantoin ring. alfa-chemistry.com Ammonium carbonate also helps maintain a slightly alkaline pH (around 8-9), which is optimal for the reaction. alfa-chemistry.com Recently, ammonium carbonate has also been utilized as an ammonia source for the synthesis of primary phosphinamides from Ar₂P(O)–H reagents under mild, metal-free conditions. acs.org

| Step | Reactants | Intermediate/Product | Role of (NH₄)₂CO₃ |

|---|---|---|---|

| 1 | Ketone/Aldehyde + KCN | Cyanohydrin | - |

| 2 | Cyanohydrin + NH₃ | Aminonitrile | Source of NH₃ |

| 3 | Aminonitrile + CO₂ | Cyano-carbamic acid | Source of CO₂ |

| 4 | Cyano-carbamic acid | 5-imino-oxazolidin-2-one | - |

| 5 | 5-imino-oxazolidin-2-one | Hydantoin | - |

Mechanisms of Carbonate Precipitation Reactions and Mineral Formation

Ammonium carbonate is an effective precipitating agent for metal cations, forming insoluble metal carbonates. This is widely used in hydrometallurgy and for the synthesis of various carbonate materials. patsnap.comcalpaclab.com

The general mechanism for precipitation involves a double displacement reaction: Mⁿ⁺(aq) + (n/2) CO₃²⁻(aq) → M(CO₃)ₙ/₂(s)

The process is governed by the solubility product (Kₛₚ) of the specific metal carbonate. When the product of the ion concentrations [Mⁿ⁺] and [CO₃²⁻] exceeds the Kₛₚ, precipitation occurs.

A notable industrial application is the Merseburg Process , used to produce ammonium sulfate (B86663) (a fertilizer) and calcium carbonate. In this process, a solution of ammonium carbonate reacts with gypsum (calcium sulfate, CaSO₄). The less soluble calcium carbonate precipitates out, leaving ammonium sulfate in the solution.

The mechanism of magnetite (Fe₃O₄) precipitation from ferrous sulfate (FeSO₄) using ammonium carbonate has been shown to be a two-stage process. researchgate.net

An intermediate iron hydroxide compound is formed.

This intermediate is subsequently oxidized to form the final magnetite product. researchgate.net

In the synthesis of mixed metal carbonates, the ratio of metal ions in the initial solution influences the final product. For example, in reactions with mixed Ca²⁺ and Mg²⁺ acetates, increasing the proportion of the non-calcium component can lead to the formation of double carbonates. emerald.com The kinetics of these reactions, including factors like temperature and reactant concentration, can control the crystal structure (polymorphism) and morphology of the precipitated mineral. emerald.com

Mechanistic Insights into its Role in Cyclic Carbonate Synthesis

The synthesis of cyclic carbonates, typically via the cycloaddition of carbon dioxide (CO₂) to epoxides, is a significant area of green chemistry. While diammonium carbonate itself is not a common catalyst for this transformation, the mechanistic role of other ammonium salts, particularly quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB), provides valuable insights. nih.govnih.gov

The reaction is generally catalyzed by a bifunctional system, often comprising a Lewis acid (like a metal complex) and a nucleophilic co-catalyst (the ammonium salt). nih.govnih.gov

The generally accepted mechanism involving a quaternary ammonium halide proceeds as follows:

Epoxide Ring-Opening: The halide anion (e.g., Br⁻ from TBAB) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This Sₙ2 reaction opens the ring to form a halo-alkoxide intermediate. nih.gov

CO₂ Insertion: The resulting alkoxide is nucleophilic and attacks the electrophilic carbon of a CO₂ molecule. This step forms a linear carbonate species.

Intramolecular Cyclization: The terminal halide is displaced by the oxygen of the carbonate group in an intramolecular substitution reaction, closing the five-membered ring to yield the cyclic carbonate and regenerating the halide catalyst. nih.gov

In this context, the primary role of the ammonium salt is to provide the nucleophilic anion that initiates the reaction. nih.gov Some systems can function with the ammonium salt as the sole catalyst, though often under harsher conditions. nih.govrsc.org The cation's role is primarily as a counterion, though it can influence solubility and catalyst stability. While diammonium carbonate could theoretically provide a carbonate ion as a nucleophile, its lower nucleophilicity compared to halides and the specific catalytic cycles developed make quaternary ammonium halides the more efficient and commonly studied co-catalysts for this transformation. rsc.org

Advanced Applications and Functional Roles in Chemical Sciences and Beyond

Catalytic Applications of Carbonic Acid, Diammonium Salt and its Derivatives

Ammonium (B1175870) carbonate and its derivatives have emerged as effective catalysts and co-catalysts in a range of chemical transformations, contributing to both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, ammonium salts are utilized in processes such as the synthesis of cyclic carbonates from CO2 and epoxides. researchgate.netrsc.orgscilit.com Quaternary ammonium compounds, which can be synthesized from ammonium carbonate, are widely employed as phase transfer catalysts. patsnap.com

In the field of heterogeneous catalysis, research has demonstrated the potential of ammonium-rich pillararene macrocycles as catalysts for the cycloaddition of CO2 with epoxides. rsc.orgscilit.comrsc.org These catalysts exhibit a dual-function mechanism where the ammonium groups activate the epoxides, and the associated anions act as nucleophiles. rsc.orgscilit.comrsc.org Furthermore, the interaction of ammonium carbonate with metal oxides has been shown to enhance the electrochemical oxidation of ammonia (B1221849). For instance, the addition of manganese dioxide nanoparticles to a platinum black catalyst significantly improves the oxidation of ammonium carbonate. acs.org

| Catalytic System | Reactants | Product | Catalyst Type | Reference |

| Cycloaddition | Carbon Dioxide, Epoxides | Cyclic Carbonates | Homogeneous (Ammonium Salts) / Heterogeneous (Ammonium-rich pillararene) | researchgate.netrsc.orgscilit.comrsc.org |

| Electrochemical Oxidation | Ammonium Carbonate | Nitrogen, Water | Heterogeneous (Pt Black with MnO2) | acs.org |

| Phase Transfer Catalysis | Various | Various | Homogeneous (Quaternary Ammonium Compounds) | patsnap.com |

Mechanistic studies have shed light on the role of the ammonium cation in catalytic cycles. In the synthesis of cyclic carbonates, the ammonium groups are proposed to activate the epoxide through ion-dipole interactions with the epoxide's oxygen atom, leading to the polarization of the C-O bond. rsc.org This is followed by a nucleophilic attack from the associated anion, which initiates the ring-opening of the epoxide to form an alkoxide intermediate. rsc.org

In the context of electrochemical oxidation, the presence of the carbonate ion from ammonium carbonate can influence the catalyst surface. It is suggested that the carbonate ion may adsorb on the platinum surface, potentially acting similarly to adsorbed nitrogen species in ammonia oxidation. acs.org The addition of a co-catalyst with a high affinity for ammonia and low adsorption energy for carbonate can significantly improve the catalytic activity. acs.org

Role in Advanced Materials Science and Engineering

Ammonium carbonate plays a crucial role as a precursor, templating agent, and pH moderator in the synthesis and fabrication of a wide array of advanced materials.

Ammonium carbonate is a key precursor in the synthesis of various ceramic and nanomaterials. It is used in the production of metal oxide nanoparticles through a generalized aqueous route where an aqueous metal ammonium carbonate solution serves as the precursor. researchgate.net This method allows for the synthesis of nearly monodispersed nanostructured metal oxides. researchgate.net In the glass and ceramic industry, ammonium carbonate acts as a flux, lowering the melting temperature of raw materials like silica (B1680970) sand, which reduces energy consumption and production costs. yurongchemical.com

It is also instrumental in the precipitation methods for synthesizing calcium carbonate micro- and nanoparticles. The slow hydrolysis of ammonium carbonate under alkaline conditions can generate carbonate ions for the precipitation process. nih.gov Furthermore, it is a component in powder mixtures intended for preparing biocompatible porous ceramics in the CaO–P2O5 system. researchgate.net The electrochemical synthesis of graphene oxide in an ammonium carbonate solution has also been demonstrated, offering a method for clean separation of the product. nanochemres.orgnanochemres.org

| Material Synthesized | Role of Ammonium Carbonate | Key Advantage | Reference |

| Metal Oxide Nanoparticles | Precursor | Formation of nearly monodispersed particles | researchgate.net |

| Glass and Ceramics | Flux | Lowers melting temperature, reduces energy consumption | yurongchemical.com |

| Calcium Carbonate Nanoparticles | Carbonate Source | Controlled precipitation | nih.gov |

| Biocompatible Porous Ceramics | Precursor Component | Formation of CaO–P2O5 system ceramics | researchgate.net |

| Graphene Oxide | Electrolyte | Enables clean separation | nanochemres.orgnanochemres.org |

The decomposition of ammonium carbonate into gaseous products upon heating makes it an effective pore-forming or foaming agent in the fabrication of porous materials. In the preparation of porous ceramics, ammonium hydrogen carbonate is used as a foaming agent in a viscous ceramic slurry to generate pores. researchgate.net The total and open porosity of the resulting ceramics can be controlled by the amount and granulometric distribution of the ammonium carbonate. researchgate.net

The template method, in general, is a significant strategy for creating materials with controlled porous structures. nih.gov While not a direct template in the sense of a pre-formed structure to be coated, the in-situ gas formation from ammonium carbonate creates a network of pores within the material as it solidifies. The concentration of the templating (foaming) agent has a significant effect on the specific surface area, pore volume, and pore size of the synthesized material. frontiersin.org This approach is valuable for creating materials used in applications such as adsorption and catalysis, where a high surface area is desirable. frontiersin.org

Ammonium carbonate is frequently used in in-vitro studies of biomineralization and biomimetic material formation, particularly for calcium carbonate. researchgate.net It serves as a source of carbonate ions that can be slowly introduced into a solution containing calcium ions, mimicking the controlled precipitation processes observed in nature. acs.org The gradual introduction of carbonate ions via the decomposition of ammonium carbonate allows for the study of the influence of various additives, such as proteins and polymers, on the crystallization process, including the resulting crystal morphology and polymorphism. acs.orgnih.govuni-due.de

This method is employed to investigate the amorphous precursor pathway in biomineralization, where an initial amorphous phase transforms into a more stable crystalline form. nih.gov By controlling the reaction conditions, including the concentration of ammonium carbonate, researchers can gain insights into the mechanisms that organisms use to form intricate mineralized structures like shells and bones. researchgate.net

Synthesis of Graphene Oxide in Diammonium Carbonate Solution

The synthesis of graphene oxide (GO) using an electrochemical method in a diammonium carbonate solution represents an environmentally conscious approach to producing this critical nanomaterial. nanochemres.org This method typically involves the electrolysis of a diammonium carbonate solution using graphite (B72142) electrodes. researchgate.net A direct current is passed through the solution, with the graphite plate acting as the anode, which leads to the exfoliation and oxidation of graphite to form graphene oxide. nanochemres.org

A notable aspect of this synthesis process is the partial reduction of the graphene oxide that occurs simultaneously. nanochemres.orgresearchgate.net This reduction is attributed to the hydrogen gas released at the cathode during electrolysis, which interacts with the GO dispersed in the solution. nanochemres.org Spectroscopic analysis, such as UV-Vis spectroscopy, confirms this partial reduction, often indicated by an absorption peak around 264 nm. nanochemres.orgnanochemres.org The resulting graphene oxide contains various functional groups, including hydroxyl, carboxyl, epoxy, methylene, and methyl groups. nanochemres.orgresearchgate.net

One of the significant advantages of using diammonium carbonate as the electrolyte is the simplicity and cleanliness of the product separation. nanochemres.org After the electrolysis is complete, the resulting mixture contains graphene oxide, water, and the remaining diammonium carbonate. nanochemres.org Since diammonium carbonate decomposes completely into gaseous ammonia and carbon dioxide at temperatures of 60°C and above, it can be easily removed by heating the solution. nanochemres.orgwikipedia.org This process leaves a pure aqueous suspension of graphene oxide, avoiding the need for extensive washing or purification steps that are common in other synthesis methods. nanochemres.org For optimal results, it is recommended to conduct the synthesis in a cold solution of diammonium carbonate, as warmer temperatures can cause the salt to hydrolyze prematurely, releasing ammonia and carbon dioxide gases. nanochemres.orgnanochemres.orgresearchgate.net

Table 1: Electrochemical Synthesis of Graphene Oxide in Diammonium Carbonate

| Parameter | Description | Findings and Significance |

|---|---|---|

| Method | Electrochemical exfoliation | Graphite plates are used as electrodes in an aqueous solution of diammonium carbonate. nanochemres.orgresearchgate.net |

| Electrolyte | Diammonium Carbonate ((NH₄)₂CO₃) | Acts as a medium for electrolysis and offers a significant advantage in product purification. nanochemres.org |

| Reaction | Oxidation and Exfoliation | The graphite anode is oxidized and exfoliated into graphene oxide sheets dispersed in the solution. nanochemres.org |

| Simultaneous Process | Partial Reduction | Hydrogen released at the cathode causes a partial reduction of the graphene oxide. nanochemres.org This is confirmed by UV spectrum analysis showing an absorption intensity in the 264 nm region. nanochemres.org |

| Purification | Thermal Decomposition | Heating the solution to 80-90°C decomposes the (NH₄)₂CO₃ into NH₃ and CO₂, leaving pure GO and water. nanochemres.org This provides a clean separation without excessive waste. nanochemres.orgnanochemres.org |

| Optimal Conditions | Cold Solution | Performing the synthesis in a cold solution is crucial to prevent the premature hydrolysis of diammonium carbonate. nanochemres.orgnanochemres.orgresearchgate.net A 1 mol/L concentration and a voltage of 6 V have been identified as optimal. researchgate.net |

Environmental Chemistry and Biogeochemical Cycling

Atmospheric Chemistry and Environmental Fate of Ammonium Carbonate Species

Ammonium carbonate and related species play a role in atmospheric chemistry, particularly in the formation of secondary inorganic aerosols (SIAs). mdpi.com These aerosols are formed through atmospheric reactions between ammonia (NH₃), which is primarily emitted from agricultural sources, and acidic gases like sulfuric acid, nitric acid, and hydrochloric acid. mdpi.com The resulting ammonium salts, including ammonium sulfate (B86663), ammonium nitrate (B79036), and ammonium chloride, are key components of particulate matter. mdpi.com

The presence of these ammonium species in the atmosphere has significant implications for air quality and public health. mdpi.com The formation and stability of these aerosols are influenced by various meteorological factors. For instance, precipitation acts as a removal mechanism through wet deposition, leading to a decrease in atmospheric ammonia and ammonium aerosol concentrations. mdpi.com Conversely, wind speed can affect the dispersion and transport of these pollutants. mdpi.com The interaction between water-soluble organic acid salts and ammonium sulfate in aqueous aerosols can also influence the repartition of ammonia between the gas and condensed phases, further modifying the composition and properties of the aerosols. nih.gov

Contributions to Soil Nitrogen and Carbon Cycles and Fertilizer Efficacy

This compound, is utilized in agriculture as a nitrogen fertilizer, often as part of ammonium carbonate compounds (ACCs). ceon.rs These fertilizers are a source of both nitrogen and carbon for crops. ceon.rsmdpi.com When applied to the soil, diammonium carbonate provides nitrogen in the form of ammonium (NH₄⁺), which can be directly assimilated by plant roots. wikipedia.orghq-chemical.com Simultaneously, it releases carbon dioxide, which can act as a gaseous fertilizer for the crops. hq-chemical.com

Research has shown that the application of ACCs can positively influence soil biology. It can stimulate the development of beneficial microorganisms, such as asporogenic organotrophic microorganisms and nitrogen-fixing bacteria, within the root system of plants. ceon.rs This enhanced microbial activity contributes to the transformation of biogenic elements and can improve the mineral supply for agricultural plants by, for example, increasing the quantity of movable phosphate (B84403) forms in the soil. ceon.rs

The efficacy of ammonium carbonate fertilizers has been compared with other nitrogen sources, such as ammonium nitrate. Studies on maize, for instance, have demonstrated that ACCs can lead to greater increases in both green mass and grain yield. ceon.rs While the use of ammonium nitrate resulted in a 7.6-28.6% increase in green mass and an 11.9-14.4% increase in grain, the application of ACCs led to a 13.7-37.9% increase in green mass and a 14.2-18.5% increase in grain. ceon.rs However, a significant challenge with ammonium carbonate-based fertilizers is their poor environmental stability, as they readily decompose, leading to a high risk of ammonia volatilization. acs.orgureaknowhow.com

Table 2: Comparative Efficacy of Ammonium Carbonate Compounds (ACC) vs. Ammonium Nitrate on Maize Yield

| Fertilizer Type | Green Mass Production Increase (%) | Grain Production Increase (%) |

|---|---|---|

| Ammonium Nitrate | 7.6 - 28.6 | 11.9 - 14.4 |

| Ammonium Carbonate Compounds (ACC) | 13.7 - 37.9 | 14.2 - 18.5 |

Data sourced from a study on maize vegetation. ceon.rs

Carbon Capture and Utilization (CCU) Technologies Employing Diammonium Carbonate Chemistry

Diammonium carbonate chemistry is central to certain carbon capture and utilization (CCU) technologies, particularly those involving ammonia scrubbing. mdpi.comureaknowhow.com In this process, flue gas containing carbon dioxide is brought into contact with an aqueous ammonia solution in an absorption tower. wvu.edu The ammonia reacts with the CO₂ to form ammonium carbonate and ammonium bicarbonate, effectively capturing the greenhouse gas from the emission stream. wvu.edugoogle.com

Table 3: Overview of Carbon Capture via Ammonia Scrubbing

| Feature | Description |

|---|---|

| Technology | Ammonia-based scrubbing of flue gas. mdpi.comwvu.edu |

| Reactants | Aqueous ammonia (NH₃) and Carbon Dioxide (CO₂) from industrial emissions. wvu.edu |

| Products | Ammonium carbonate ((NH₄)₂CO₃) and Ammonium bicarbonate (NH₄HCO₃). wvu.edugoogle.com |

| Efficiency | Can achieve up to 90% CO₂ removal from flue gas. mdpi.com |

| Process | Flue gas is cooled and then passed through an absorption tower countercurrently to an ammonia solution. wvu.edu The resulting ammonium carbonate can be precipitated as a solid. mdpi.com |

| Utilization | The primary product, ammonium carbonate/bicarbonate, is a viable nitrogen fertilizer, creating a pathway for carbon utilization and sequestration in soil. mdpi.comureaknowhow.com |

Biochemical and Biotechnological Research Perspectives

Applications in Enzyme and Protein Chemistry and Purification Methodologies

In the fields of biochemistry and biotechnology, ammonium salts are instrumental in the manipulation and purification of proteins and enzymes, primarily through a technique known as "salting out". abcam.com While ammonium sulfate is the most commonly cited salt for this purpose, the underlying principles apply to the salting-out capabilities of ammonium ions. nih.gov This method is a foundational step in protein purification, allowing for the separation of proteins from a complex mixture based on their differential solubility at high salt concentrations. abcam.com

The mechanism of salting out involves the competition for water molecules between the dissolved protein and the salt ions. abcam.com In an aqueous solution, protein molecules are surrounded by a hydration shell of water molecules that keeps them soluble. As the concentration of a salt like ammonium sulfate is increased, the salt ions bind a large number of water molecules, reducing the amount of free water available to hydrate (B1144303) the protein molecules. abcam.com This destabilizes the proteins, leading to increased protein-protein interactions, aggregation, and ultimately, precipitation out of the solution. abcam.com

By incrementally increasing the salt concentration, different proteins in a mixture will precipitate at different points, allowing for fractional precipitation. abcam.com This makes salting out an effective method for enzyme fractionation. Ammonium salts are particularly well-suited for this application due to their high solubility in water, relatively low cost, and their ability to stabilize protein structures and preserve enzyme activity. abcam.comnih.gov

Table 4: Salting Out Method for Protein Purification

| Aspect | Description |

|---|---|

| Principle | Reducing protein solubility by adding high concentrations of salt. abcam.com |

| Mechanism | Salt ions compete with protein for water molecules, disrupting the protein's hydration shell and promoting aggregation and precipitation. abcam.com |

| Application | Fractional precipitation of proteins from a mixture for purification and enzyme fractionation. abcam.com |

| Common Reagent | Ammonium sulfate is widely used due to its high solubility, low toxicity, and its ability to preserve enzyme activity. abcam.comnih.gov |

| Advantages | Effective for concentrating proteins, affordable, and generally preserves the biological activity of the protein. abcam.com |

| Disadvantages | Can be labor-intensive, may require extensive optimization, and other substances might co-precipitate with the target protein. abcam.com |

Role in Microbial Metabolism and Bioremediation Processes

This compound, and its related compounds, such as ammonium bicarbonate, play a significant role in shaping microbial ecosystems and are utilized in bioremediation strategies. The compound serves as a source of both carbon and, more critically, readily available nitrogen for various microorganisms, influencing their metabolic activity and community structure.

As a nitrogen source, the ammonium ions (NH₄⁺) from the salt can be directly assimilated by a wide range of microorganisms, including bacteria and fungi. nih.gov This is crucial for the synthesis of essential biomolecules like amino acids and nucleic acids. nih.gov Research on ammonium carbonate compounds (ACC) as soil fertilizers has shown that their application can stimulate the growth of beneficial soil microflora. ceon.rs Studies indicate that the use of ACC induces the development of asporogenic organotrophic microorganisms and nitrogen-fixing bacteria within the root systems of plants, which can lead to a decrease in nitrification activity. ceon.rssemanticscholar.org This alteration of the microbial community can enhance soil fertility and improve plant nutrient uptake. ceon.rs

In the context of bioremediation, ammonium carbonate and bicarbonate are used in soil fumigation to control pathogenic microbes. The application of lime and ammonium bicarbonate has proven effective in reducing the abundance of soil-borne pathogens, such as the fungus Fusarium oxysporum, which causes Panama disease in bananas. nih.gov This treatment not only suppresses harmful organisms but also reshapes the soil microbiome. Subsequent application of biofertilizers to fumigated soil has been shown to stimulate the proliferation of indigenous beneficial microbes, including species from the genera Gemmatimonas, Sphingomonas, Pseudomonas, Lysobacter, and Bacillus, contributing to a healthier and more disease-suppressive rhizosphere. nih.gov

Furthermore, the carbonate component is central to a bioremediation process known as Microbially Induced Carbonate Precipitation (MICP). This technique uses the ability of ureolytic bacteria to produce carbonate ions, which then precipitate with cations like calcium to immobilize contaminants, such as heavy metals, within a stable mineral matrix. While urea (B33335) is the most common substrate used in MICP, the process generates large amounts of ammonium as a byproduct, which can have negative environmental consequences. researchgate.net This has led to research into alternative, more environmentally benign methods, such as utilizing bacteria that can produce carbonate without the associated release of excess ammonium. researchgate.netastm.org Studies have also shown that stabilized forms of ammonium bicarbonate fertilizers can reduce the inhibitory effects on beneficial soil bacteria like Bacillus subtilis when compared to unstabilized forms. acs.orgembrapa.br

The following table summarizes the observed effects of ammonium carbonate and related compounds on various microorganisms and their application in bioremediation.

| Microbial Group / Process | Compound Used | Observed Effect | Application Context |

| Soil Microflora | Ammonium Carbonate Compounds (ACC) | Stimulates asporogenic organotrophic microorganisms and nitrogen-fixing bacteria; decreases nitrification activity. ceon.rssemanticscholar.org | Agriculture / Soil Health |

| Fusarium oxysporum (Pathogen) | Lime & Ammonium Bicarbonate | Significant reduction in the population of the fungus in soil. nih.gov | Bioremediation / Fumigation |

| Beneficial Rhizosphere Bacteria (Pseudomonas, Bacillus, etc.) | Lime & Ammonium Bicarbonate (followed by biofertilizer) | Stimulates the growth and re-shapes the bacterial community composition, increasing beneficial indigenous microbes. nih.gov | Bioremediation / Soil Health |

| Ureolytic Bacteria | (Related to Urea Hydrolysis) | Carbonate ions produced by bacteria are used to precipitate and immobilize heavy metals. Ammonium is a major byproduct. researchgate.netastm.org | MICP Bioremediation |

| Bacillus subtilis (Beneficial) | Stabilized Ammonium Bicarbonate | Reduced inhibition of bacterial growth compared to non-stabilized ammonium bicarbonate. acs.orgembrapa.br | Agriculture / Soil Health |

Precursor for Biochemical Compound Synthesis

This compound is a valuable precursor in the synthesis of several important biochemical and organic compounds. Its ability to readily decompose into ammonia (NH₃) and carbon dioxide (CO₂) makes it a key intermediate in reactions requiring these components under controlled conditions.

The most significant application is in the synthesis of urea. The industrial production of urea, known as the Bosch-Meiser process, involves the reaction of ammonia and carbon dioxide at high temperature and pressure to form ammonium carbamate (B1207046), which is then dehydrated to produce urea and water. nzic.org.nz Ammonium carbonate exists in equilibrium with ammonium carbamate, and research has demonstrated that ammonium carbonate and bicarbonate can be successfully converted into urea under mild reaction conditions using various catalysts. researchgate.net One patented method describes the production of urea from agricultural ammonium bicarbonate at temperatures of 100–280°C and pressures of 4.0–25.0 MPa, achieving a per-pass conversion rate of 20–70%. google.com

Beyond urea, ammonium carbonate serves as a starting material for other chemical products. It is a precursor for the synthesis of other ammonium salts, such as ammonium formate, which is used as a reducing agent in chemical reactions. patsnap.com It is also utilized as a raw material in the manufacturing of quaternary ammonium compounds, which have widespread use as surfactants and antimicrobial agents. patsnap.com

Furthermore, research has shown its utility in synthesizing heterocyclic compounds. For instance, pyridine (B92270) derivatives have been synthesized from ammonium carbonate and ethanol (B145695) in a single-reactor system, highlighting its role as a versatile nitrogen source for building complex organic molecules. researchgate.net In the field of amino acid chemistry, aqueous solutions of ammonium carbonate are used as an eluent in chromatographic techniques for the purification of acidic and neutral amino acids. google.com While not a direct precursor to the amino acid backbone in this context, it plays a critical role in their isolation and purification. The fundamental components of ammonium carbonate are also central to prebiotic amino acid synthesis theories, such as the Strecker synthesis, which uses ammonia, an aldehyde, and cyanide. libretexts.org

The table below details several biochemical compounds synthesized using ammonium carbonate as a precursor.

| Product Compound | Key Reactants / Conditions | Role of Ammonium Carbonate |

| Urea | Heat (100–280°C), High Pressure (4.0–25.0 MPa), often with catalysts. researchgate.netgoogle.com | Serves as a direct precursor, decomposing into ammonium carbamate which then dehydrates to form urea. nzic.org.nzresearchgate.netce.eco |

| Ammonium Formate | Formic Acid. patsnap.com | Acts as the ammonium source in a neutralization reaction with formic acid. patsnap.com |

| Pyridine Derivatives | Ethanol, Catalyst (e.g., Nickel supported on hydrotalcite). researchgate.net | Provides the nitrogen atom for the formation of the pyridine ring. researchgate.net |

| Quaternary Ammonium Compounds | Various organic halides. patsnap.com | Functions as a fundamental nitrogen-containing raw material for synthesis. patsnap.com |

| Purified Amino Acids | (Used in purification process) Aqueous solution used as an eluent in ion-exchange chromatography. google.com | Facilitates the elution and separation of acidic and neutral amino acids from the chromatography column. google.com |

Theoretical and Computational Investigations of Carbonic Acid, Diammonium Salt Systems

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical (QM) methods are employed to understand the fundamental electronic properties of ammonium (B1175870) carbonate, including how atoms are bonded together and how the molecule interacts with its environment.

Computational studies, often complementing experimental data from techniques like single-crystal neutron diffraction, have provided detailed information on the structure of its stable monohydrate form, (NH₄)₂CO₃·H₂O. The carbonate anion exhibits a trigonal planar geometry. nih.govresearchgate.net In the crystal structure, each oxygen atom of the carbonate anion accepts three hydrogen bonds, creating a robust, three-dimensional framework. nih.govresearchgate.net These hydrogen bonds are a key feature of the crystal's stability, with calculated energies in the range of 30–40 kJ mol⁻¹. nih.gov

Density Functional Theory (DFT) calculations are frequently used to model such systems. For instance, DFT has been applied to investigate the reaction mechanisms involving carbonate anions, such as in the decomposition of ammonium nitrate (B79036) stabilized with calcium carbonate, providing insights into the proton-accepting capability of the carbonate ion. acs.org While not directly on ammonium carbonate, studies on related cobalt(III) carbonate complexes have shown that including solvent effects in computational models is critical for accurately reproducing structural and bonding properties. nih.gov

| Bond | Experimental Length (Å) | Computational Length (Å) |

|---|---|---|

| C-O(1) | 1.289 | 1.303 |

| C-O(2) | 1.284 | 1.296 |

| N(1)-H(1) | 1.042 | 1.051 |

| N(1)-H(2) | 1.033 | 1.043 |

| N(2)-H(3) | 1.036 | 1.045 |

| N(2)-H(4) | 1.043 | 1.052 |

Ammonium carbonate is known for its thermal instability, readily decomposing into ammonia (B1221849), carbon dioxide, and water. wikipedia.orgyoutube.com The decomposition process is complex and can proceed through intermediates like ammonium bicarbonate and ammonium carbamate (B1207046). wikipedia.org

(NH₄)₂CO₃(s) ⇌ 2NH₃(g) + CO₂(g) + H₂O(g) youtube.com

Computational modeling helps to elucidate the mechanisms of these decomposition reactions. Theoretical studies on the decomposition of ammonium carbamate, a related compound, have explored various mechanisms, including the potential role of gas-phase carbamic acid as an intermediate. ureaknowhow.com Ab initio calculations suggest that gas-phase carbamic acid is a very stable species, and its bimolecular decomposition assisted by an ammonia molecule is significantly more plausible than a unimolecular pathway. ureaknowhow.com Similar computational approaches can be applied to model the decomposition of ammonium carbonate, identifying transition states and calculating activation energies for different proposed pathways. For example, DFT studies on ammonium nitrate decomposition in the presence of CaCO₃ have successfully modeled reaction pathways where the carbonate anion acts as a proton acceptor, inhibiting runaway reactions. acs.org This highlights the role of the carbonate ion in reaction mechanisms, a key aspect that can be explored in transition state analysis of ammonium carbonate systems.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the collective behavior of molecules, providing insights into the properties of liquids, solutions, and solids.

In aqueous solution, ammonium carbonate dissociates into ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions. Understanding the solvation of these individual ions is key to describing the behavior of the system.

MD simulations have been used extensively to study ion hydration. Combined quantum mechanics/molecular mechanics (QM/MM) MD simulations of the ammonium ion in liquid ammonia (a similar protic solvent) show that four solvent molecules form a well-defined tetrahedral cage around the NH₄⁺ ion through direct hydrogen bonds. nih.gov The solvation shell is flexible, with coordination numbers ranging from four to seven. nih.gov Similar principles govern its hydration in water.

For the carbonate anion, computational studies, including ab initio MD simulations, have been performed on amorphous and aqueous carbonate systems. digitellinc.com These simulations help characterize the hydration shell and the dynamics of water molecules around the anion. Spectroscopic analysis combined with DFT calculations on carbonate-based electrolytes has further detailed the ion-solvent interactions, showing how cations and anions compete for solvent molecules, leading to the formation of contact ion pairs. rsc.org These computational approaches allow for the calculation of properties like radial distribution functions and diffusion coefficients, which describe the structure of the solvent around the ions and their mobility in the solution. acs.orgrsc.org

Computational modeling is instrumental in understanding the solid-state properties of ammonium carbonate, including its crystal structure, lattice vibrations (phonons), and phase transitions.

The crystal structure of ammonium carbonate monohydrate has been determined to be orthorhombic (space group Pnma) at low temperatures. nih.gov Computational studies based on this structure can predict its physical properties. For example, DFT calculations have been used to model the thermoelastic behavior of related compounds like ammonium carbamate, determining properties such as the bulk modulus. iucr.org

While specific MD simulations on the phase transitions of ammonium carbonate are not widely reported, studies on analogous systems like ammonium nitrate provide a framework for such investigations. nih.gov MD simulations of ammonium nitrate have successfully predicted its melting point and characterized the rotational disorder of the ammonium and nitrate ions in different solid phases. nih.gov Similar simulations could be applied to ammonium carbonate to model its decomposition temperature and investigate the dynamics of the ions within the crystal lattice leading up to this transition. Experimental studies on mixtures of ammonium nitrate and various carbonates have shown that the presence of the carbonate salt significantly influences the phase transition temperatures of ammonium nitrate, indicating strong interactions in the solid state that could be modeled computationally. mdpi.comresearchgate.netdoaj.org

Thermodynamic and Kinetic Modeling